molecular formula C6H4BrN3S B12048940 5-Bromo-2-(1H-pyrazol-1-YL)thiazole

5-Bromo-2-(1H-pyrazol-1-YL)thiazole

Cat. No.: B12048940
M. Wt: 230.09 g/mol
InChI Key: LCDPHNRDQSNOFQ-UHFFFAOYSA-N
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Description

5-Bromo-2-(1H-pyrazol-1-yl)thiazole: is a heterocyclic compound that contains both a thiazole and a pyrazole ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(1H-pyrazol-1-yl)thiazole typically involves the condensation of 3,5-dimethyl-1H-pyrazole-1-carbothioamide with unsymmetrical 1,3-diketones under solvent-free conditions . The reaction is often facilitated by the use of N-bromosuccinimide (NBS) as a brominating agent .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-(1H-pyrazol-1-yl)thiazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

    Oxidation and Reduction Reactions: The thiazole and pyrazole rings can participate in redox reactions.

    Cyclization Reactions: The compound can form more complex ring structures through cyclization.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiazoles, while oxidation and reduction reactions can modify the functional groups on the thiazole and pyrazole rings.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Bromo-2-(1H-pyrazol-1-yl)thiazole involves its interaction with specific molecular targets. For example, it can inhibit the activity of certain enzymes or interfere with the function of cellular receptors. The exact pathways and targets depend on the specific biological activity being studied .

Comparison with Similar Compounds

  • 2-Bromo-5-(1H-pyrazol-1-yl)thiazole
  • 5-Bromo-2-(1H-pyrrol-1-yl)thiazole
  • 4-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)thiazol-2-amine

Comparison: 5-Bromo-2-(1H-pyrazol-1-yl)thiazole is unique due to the presence of both a bromine atom and a pyrazole ring, which confer specific chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties and synthetic utility .

Properties

Molecular Formula

C6H4BrN3S

Molecular Weight

230.09 g/mol

IUPAC Name

5-bromo-2-pyrazol-1-yl-1,3-thiazole

InChI

InChI=1S/C6H4BrN3S/c7-5-4-8-6(11-5)10-3-1-2-9-10/h1-4H

InChI Key

LCDPHNRDQSNOFQ-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=C1)C2=NC=C(S2)Br

Origin of Product

United States

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